molecular formula C17H15NS B14365931 1-[(Phenylsulfanyl)methyl]naphthalen-2-amine CAS No. 93317-10-3

1-[(Phenylsulfanyl)methyl]naphthalen-2-amine

Katalognummer: B14365931
CAS-Nummer: 93317-10-3
Molekulargewicht: 265.4 g/mol
InChI-Schlüssel: QGFRNYSOKDRXNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Phenylsulfanyl)methyl]naphthalen-2-amine is an organic compound that features a naphthalene ring substituted with a phenylsulfanyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylsulfanyl)methyl]naphthalen-2-amine typically involves the reaction of naphthalene derivatives with phenylsulfanyl reagents under specific conditions. One common method involves the use of naphthalene-2-amine as a starting material, which is then reacted with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Phenylsulfanyl)methyl]naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[(Phenylsulfanyl)methyl]naphthalen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-[(Phenylsulfanyl)methyl]naphthalen-2-amine exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-[(Phenylsulfanyl)methyl]naphthalen-2-ol
  • 1-[(Phenylsulfanyl)methyl]naphthalen-2-thiol
  • 1-[(Phenylsulfanyl)methyl]naphthalen-2-carboxylic acid

Comparison: 1-[(Phenylsulfanyl)methyl]naphthalen-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for the formation of imines and enamines, which are not possible with the hydroxyl or thiol analogs. Additionally, the amine group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets .

Eigenschaften

CAS-Nummer

93317-10-3

Molekularformel

C17H15NS

Molekulargewicht

265.4 g/mol

IUPAC-Name

1-(phenylsulfanylmethyl)naphthalen-2-amine

InChI

InChI=1S/C17H15NS/c18-17-11-10-13-6-4-5-9-15(13)16(17)12-19-14-7-2-1-3-8-14/h1-11H,12,18H2

InChI-Schlüssel

QGFRNYSOKDRXNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC2=C(C=CC3=CC=CC=C32)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.